Donepezil Benzyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

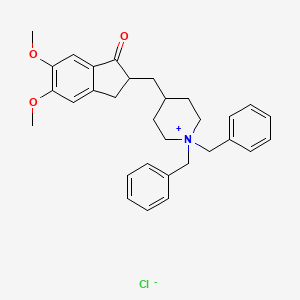

C31H36ClNO3 |

|---|---|

Molecular Weight |

506.1 g/mol |

IUPAC Name |

2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride |

InChI |

InChI=1S/C31H36NO3.ClH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

AEVRPYIRFJXZNZ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Donepezil Utilizing Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The synthesis pathway detailed herein utilizes benzyl chloride as a key raw material in the formation of one of the primary intermediates. This document outlines the core synthetic strategy, presents quantitative data for key reaction steps, provides detailed experimental protocols, and includes visual diagrams to elucidate the process.

Core Synthesis Strategy

The most common and industrially viable synthesis of Donepezil involves a convergent approach, beginning with the preparation of two key intermediates: 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde . These intermediates are then coupled through an aldol condensation reaction, followed by a reduction to yield the final Donepezil molecule. Benzyl chloride is a crucial raw material in the synthesis of 1-benzyl-4-piperidinecarboxaldehyde, where it is used to introduce the N-benzyl group to the piperidine ring.

The overall synthetic pathway can be summarized in the following key stages:

-

Synthesis of 5,6-dimethoxy-1-indanone: This intermediate is typically prepared from 3-(3,4-dimethoxyphenyl)propionic acid through an intramolecular Friedel-Crafts acylation.

-

Synthesis of 1-benzyl-4-piperidinecarboxaldehyde: This intermediate is synthesized from ethyl isonipecotate (ethyl piperidine-4-carboxylate). The synthesis involves the N-benzylation of the piperidine ring using benzyl chloride, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.

-

Condensation and Reduction: 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde undergo an aldol condensation to form an unsaturated intermediate, 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methylidene)piperidine.

-

Final Reduction: The unsaturated intermediate is then reduced to yield Donepezil, 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methyl)piperidine.

Quantitative Data Summary

The following table summarizes quantitative data for the key steps in the Donepezil synthesis pathway, compiled from various literature sources. This allows for a comparative analysis of different methodologies.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 5,6-dimethoxy-1-indanone | 3-(3,4-dimethoxyphenyl)propionic acid | Polyphosphoric acid (PPA) | - | 80-100 | 6-8 | High | [1] |

| 3-chloro-3',4'-dimethoxypropiophenone | Sulfuric acid | - | 55-59 | 8 | ~62 | An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone | |

| N-benzylation of Ethyl Isonipecotate | Ethyl isonipecotate, Benzyl chloride | Potassium carbonate | Toluene | Reflux | - | High | [2] |

| Reduction of N-benzyl ethyl isonipecotate | N-benzyl ethyl isonipecotate | Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | - | - | 82 | [2] |

| Swern Oxidation | N-benzyl piperidine alcohol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -70 to RT | - | 96 | [2] |

| Aldol Condensation | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | Sodium hydroxide | Methanol | Room Temp. | 3 | High | [2] |

| 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to RT | - | 62 | [3][4] | |

| Final Reduction | 1-benzyl-4-((5,6-dimethoxy-1-indanon-2-yl)methylidene)piperidine | Raney Nickel, Methane sulfonic acid | Methanol | Room Temp. | - | High | [2] |

| 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidenemethyl)piperidine) | 10% Palladium on carbon (Pd/C), H₂ | Tetrahydrofuran (THF) | Room Temp. | 6 | 82 | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the Donepezil synthesis pathway.

Synthesis of 5,6-dimethoxy-1-indanone

Method: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a reaction vessel, heat polyphosphoric acid (PPA) to approximately 100°C.

-

Addition of Reactant: Slowly add 3-(3,4-dimethoxyphenyl)propionic acid to the heated PPA in batches with continuous stirring.

-

Reaction: Maintain the reaction mixture at a temperature between 80-100°C for 6 to 8 hours.

-

Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[1]

Synthesis of 1-benzyl-4-piperidinecarboxaldehyde

This synthesis is a three-step process starting from ethyl isonipecotate.

Step 1: N-benzylation of Ethyl Isonipecotate

-

Reaction Setup: Dissolve ethyl isonipecotate in toluene.

-

Addition of Reagents: Add potassium carbonate and benzyl chloride to the solution.

-

Reaction: Reflux the reaction mixture. The potassium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction.

-

Work-up: After completion of the reaction (monitored by TLC), filter the reaction mixture and remove the toluene under vacuum to obtain N-benzyl ethyl isonipecotate.[2]

Step 2: Reduction to N-benzyl piperidine alcohol

-

Reaction Setup: Dissolve the N-benzyl ethyl isonipecotate obtained in the previous step in toluene.

-

Reduction: Add Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) to the solution to reduce the ester to the corresponding alcohol.

-

Work-up: After the reaction is complete, quench the reaction carefully and extract the product. Remove the solvent under vacuum to yield N-benzyl piperidine alcohol.[2] A yield of 82% has been reported for this step.[2]

Step 3: Swern Oxidation to N-benzylpiperidine-4-carboxaldehyde

-

Reaction Setup: In a round bottom flask, prepare a solution of oxalyl chloride in dichloromethane and add anhydrous dimethyl sulfoxide (DMSO) at a low temperature (e.g., -70°C in a cryo bath).

-

Addition of Alcohol: Add a solution of N-benzyl piperidine alcohol dropwise to the reaction mixture, followed by the addition of triethylamine.

-

Reaction: Allow the reaction mixture to stir and then warm to room temperature.

-

Work-up: Dilute the reaction mixture with dichloromethane and quench with cold water. Wash the organic layer sequentially with dilute HCl, brine, and sodium bicarbonate solution. Dry the organic layer over sodium sulfate and remove the solvent in vacuo to obtain N-benzylpiperidine-4-carboxaldehyde.[2] A yield of 96% has been reported for this step.[2]

Synthesis of Donepezil

Step 1: Aldol Condensation

-

Reaction Setup: Dissolve 5,6-dimethoxy-1-indanone in methanol under an inert atmosphere at room temperature.

-

Addition of Reagents: Slowly add sodium hydroxide flakes, followed by N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, filter the solid formed, wash it with 5% acetic acid and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one.[2]

Step 2: Reduction to Donepezil

-

Reaction Setup: Take the unsaturated intermediate obtained in the previous step in a suitable solvent such as methanol.

-

Reduction: Add Raney nickel and methanesulfonic acid to the mixture. Hydrogenate the mixture under a hydrogen atmosphere at room temperature.

-

Work-up: After the reaction is complete, filter the catalyst and remove the solvent. The crude product can be purified by recrystallization to obtain Donepezil.[2]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathway and a typical experimental workflow.

Figure 1: Overall synthetic pathway for Donepezil.

Figure 2: Experimental workflow for the Aldol Condensation step.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. scispace.com [scispace.com]

- 3. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 4. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of Benzyl Chloride in the Synthesis of Donepezil and its Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of key intermediates involved in the synthesis of Donepezil, with a particular focus on the role of benzyl chloride. It will also clarify the identity of "Donepezil Benzyl Chloride," a term that can refer to a specific impurity, and detail relevant experimental protocols and signaling pathways.

Clarification of "this compound"

The term "this compound" is not a standard nomenclature for a key intermediate in the synthesis of Donepezil. Instead, it may refer to a specific quaternary ammonium salt, 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride (CAS No: 937362-16-8), which is considered an impurity or a related substance in the manufacturing process of Donepezil.

The core of Donepezil synthesis involves the introduction of a benzyl group to a piperidine ring, a reaction for which benzyl chloride is a key reagent. This guide will focus on the properties and reactions of benzyl chloride and the primary intermediate formed, N-benzyl-4-piperidinecarboxaldehyde, which is crucial for the subsequent condensation with the indanone moiety.

Chemical and Physical Properties

A clear understanding of the properties of the reactants and intermediates is fundamental for process optimization and safety.

Benzyl chloride (C₆H₅CH₂Cl) is a colorless liquid with a pungent odor. It is a widely used chemical building block due to its reactive nature.

| Property | Value |

| Molecular Formula | C₇H₇Cl |

| Molecular Weight | 126.58 g/mol [1] |

| CAS Number | 100-44-7[1] |

| Melting Point | -39 °C[2] |

| Boiling Point | 179 °C[2] |

| Density | 1.100 g/cm³[2] |

| Solubility in water | 0.49 g/L at 20 °C[3] |

| Appearance | Colorless liquid[1][3] |

| Odor | Pungent, irritating[1][3] |

This key intermediate is formed by the benzylation of a piperidine derivative followed by further synthetic steps. It serves as the aldehyde component in the Knoevenagel condensation with 5,6-dimethoxy-1-indanone.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol [4] |

| CAS Number | 22065-85-6[4] |

| Boiling Point | 299.5±33.0 °C at 760 mmHg[4] |

| Density | 1.1±0.1 g/cm³[4] |

| Appearance | Colorless to yellow liquid[4] |

This quaternary ammonium salt is an example of a potential process-related impurity.

| Property | Value |

| Chemical Name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride |

| Molecular Formula | C₃₁H₃₆ClNO₃ |

| Molecular Weight | 506.07 g/mol |

| CAS Number | 937362-16-8 |

Experimental Protocols

The following sections detail the methodologies for the synthesis of key intermediates in the production of Donepezil.

This procedure describes the N-alkylation of ethyl isonipecotate using benzyl chloride.

Materials:

-

Ethyl isonipecotate

-

Benzyl chloride

-

Toluene

-

Potassium carbonate

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve ethyl isonipecotate in toluene in a round-bottom flask.

-

Add potassium carbonate to the solution and stir for 15 minutes.

-

Add benzyl chloride to the reaction mixture.

-

Reflux the reaction mass for 4 hours at 100 °C.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase.

-

Upon completion, cool the reaction mass to room temperature.

-

Quench the reaction with water and stir.

-

Separate the organic phase.

-

Extract the aqueous phase with toluene.

-

Combine the organic phases and concentrate to obtain N-benzyl ethyl isonipecotate.

This protocol outlines the reduction of the ester to an aldehyde.

Materials:

-

N-benzyl ethyl isonipecotate

-

Toluene

-

Diisobutylaluminum hydride (DIBAL-H) in toluene

-

Methanol

-

Celite (diatomaceous earth)

Procedure:

-

Dissolve N-benzyl ethyl isonipecotate in toluene and cool the solution to -78 °C.

-

Slowly add a 1.5M solution of DIBAL-H in toluene to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour.[5]

-

Quench the reaction by adding methanol.[5]

-

Allow the mixture to warm to room temperature and stir for 2 hours.[5]

-

Filter the mixture through Celite and wash the filter cake with methanol.[5]

-

Concentrate the filtrate to dryness to yield N-benzyl-4-piperidinecarboxaldehyde.[5] The product can be further purified by vacuum distillation.[5]

Role in Donepezil Synthesis and Mechanism of Action

The synthesis of Donepezil is a multi-step process where the formation of the N-benzyl piperidine moiety is a critical step.

The following diagram illustrates a common synthetic route to Donepezil, highlighting the introduction of the benzyl group.

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting this enzyme, it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.

References

The Discovery and Synthesis of Donepezil Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of key intermediates in the production of Donepezil, a widely used medication for the treatment of Alzheimer's disease. This document details various synthetic pathways, provides explicit experimental protocols, and presents quantitative data to facilitate comparison and replication in a research and development setting.

Introduction to Donepezil and its Core Intermediates

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase. Its synthesis relies on the strategic combination of two primary building blocks: the indanone moiety and the piperidine moiety. The efficient and scalable synthesis of these intermediates is crucial for the cost-effective production of the final active pharmaceutical ingredient (API).

The core intermediates that are the focus of this guide are:

-

5,6-Dimethoxy-1-indanone: This bicyclic ketone provides the foundational indanone structure of Donepezil.

-

1-Benzylpiperidine-4-carboxaldehyde: This substituted piperidine derivative serves as the precursor to the N-benzylpiperidine moiety.

-

1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine: This is the direct precursor to Donepezil, formed by the condensation of the two primary intermediates.

This guide will explore various synthetic routes for each of these key intermediates, presenting a comparative analysis of their yields, purity, and reaction conditions.

Synthesis of 5,6-Dimethoxy-1-indanone

The synthesis of 5,6-dimethoxy-1-indanone is a critical step in the overall synthesis of Donepezil. Several methods have been reported in the literature, with the most common approaches involving intramolecular Friedel-Crafts reactions.

Synthetic Route 1: From 3-chloro-3',4'-dimethoxypropiophenone

An efficient and industrially advantageous process for the preparation of 5,6-dimethoxy-1-indanone starts from 3-chloro-3',4'-dimethoxypropiophenone.[1] This method involves a cyclization reaction facilitated by an acid.

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in a patent describing an improved process.[1] The process involves reacting 3-chloro-3',4'-dimethoxypropiophenone with an acid.[1] The resulting product mixture, which may contain the impurity 6-hydroxy-5-methoxy-1-indanone, is then treated with a suitable methylating agent in the presence of a base and a solvent to convert the impurity to the desired product.[1]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |

| 3-chloro-3',4'-dimethoxypropiophenone | Sulfuric acid, followed by a methylating agent | Not specified in detail in the abstract | Improved yield | 98.59% | [1] |

Synthetic Route 2: From o-Dimethoxybenzene and Hydroxy Pyruvic Acid Compounds

Another patented method describes the synthesis of 5,6-dimethoxy-1,2-indandione, a related compound, from o-dimethoxybenzene and hydroxy pyruvic acid compounds. While this produces a slightly different intermediate, the underlying chemistry is relevant to the formation of the dimethoxy-indanone core.

Experimental Protocol:

In a 50L glass reaction kettle cooled to 0 °C, 2.7 kg of o-dimethyl ether, 2.5 kg of hydroxy pyruvic acid, 10 kg of methanesulfonic acid, and 1 kg of phosphorus pentoxide are added sequentially with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, then heated to 60 °C for 4 hours. After completion, methanesulfonic acid is recovered by distillation under reduced pressure, and the residue is poured into 30L of ice water to precipitate the product. The solid is collected by filtration, washed with water, recrystallized from ethanol, and dried to yield the product.

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |

| o-Dimethoxybenzene | Hydroxy pyruvic acid, methanesulfonic acid, phosphorus pentoxide | 0 °C to 60 °C | 89% | 99.5% |

Synthetic Route 3: From 3-Phenylpropanoic Acid

A laboratory-scale preparation involves the cyclization of a substituted 3-phenylpropanoic acid.[2]

Experimental Protocol:

To a solution of the appropriate 3-phenylpropanoic acid (0.5 mmol) in dry dichloromethane (1.0 mL) at 0 °C, trifluoromethanesulfonic acid (3 eq.) is slowly added.[2] The reaction mixture is then warmed to room temperature and subsequently heated in an oil bath at 80 °C for several hours.[2] After completion, the reaction is quenched with ice water and extracted with dichloromethane.[2] The combined organic layers are dried, concentrated, and the residue is purified by silica gel column chromatography to afford 5,6-dimethoxy-1-indanone.[2]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Trifluoromethanesulfonic acid | 0 °C to 80 °C | Not specified | Purified by column chromatography | [2] |

Synthesis of 1-Benzylpiperidine-4-carboxaldehyde

The synthesis of 1-benzylpiperidine-4-carboxaldehyde is another pivotal step, with several methodologies reported, primarily involving the reduction of a carboxylic acid ester derivative or the oxidation of the corresponding alcohol.

Synthetic Route 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate

A common and high-yielding method involves the reduction of ethyl 1-benzylpiperidine-4-carboxylate using a hydride reducing agent.[3]

Experimental Protocol:

To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene at -78 °C, 1.5 M diisobutylaluminum hydride (DIBAL-H) in toluene (28 ml, 0.042 mol) is added.[3] The mixture is stirred at -78 °C for 1 hour and then quenched with 150 ml of methanol.[3] After removing the cooling bath and stirring for 2 hours at room temperature, the mixture is filtered through diatomaceous earth and washed with methanol.[3] The filtrate is concentrated to dryness to yield 1-benzylpiperidine-4-carboxaldehyde.[3]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | -78 °C to room temperature | 92% | Can be used directly or purified by vacuum distillation | [3] |

Characterization Data:

-

¹H NMR (CDCl₃): δ 1.6-1.8 (m, 2H), 1.8-1.9 (m, 2H), 2.05-2.17 (m, 2H), 2.17-2.3 (m, 1H), 2.75-2.9 (m, 2H), 3.5 (s, 2H), 7.2-7.4 (m, 5H), 9.6 (s, 1H) ppm.[3]

Synthetic Route 2: Oxidation of (1-Benzyl-4-piperidyl)methanol

An alternative approach involves the oxidation of the corresponding alcohol, (1-benzyl-4-piperidyl)methanol, using a mild oxidizing system. A patented method describes the use of a TEMPO-based oxidation system.[4][5]

Experimental Protocol:

In a 500 mL three-necked flask, a dichloromethane solution (100 mL) of (1-benzyl-4-piperidyl)methanol (5.1 g, 25 mmol) containing TEMPO (39 mg, 0.25 mmol) is prepared.[4][5] To this, a mixed aqueous solution (60 mL) of NaIO₄ (6.4 g, 30 mmol) and NaBr (0.3 g, 3 mmol) is added.[4][5] The mixture is vigorously stirred at 20 °C for 12 hours.[4][5] After the reaction is complete, the layers are separated, and the organic layer is washed twice with 50 mL of 1 mol/L Na₂S₂O₃ solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the product as a pale yellow liquid.[4][5]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity (by HPLC) | Reference |

| (1-Benzyl-4-piperidyl)methanol | TEMPO, NaIO₄, NaBr | 20 °C, 12 hours | 92.1% - 96.1% | 99% | [4][5] |

Condensation to form 1-Benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine

The final key intermediate is synthesized through the condensation of 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde. This reaction is typically an aldol condensation followed by dehydration and subsequent reduction.

Experimental Protocol:

A common method involves the reaction of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base like lithium diisopropylamide (LDA), followed by reduction of the resulting double bond.[6] An alternative approach involves the alkylation of 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine with benzyl bromide.[6]

Alkylation Protocol:

10 g (0.0346 mol) of 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine is dissolved in 100 ml of methylene dichloride, followed by the addition of 6.5 g of benzyl bromide and 13 g of triethylamine.[6] The reaction mixture is refluxed for four hours.[6] After filtration and concentration, the free base is obtained, which is then redissolved in methanol and treated with methanolic HCl to yield the hydrochloride salt.[6]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine | Benzyl bromide, triethylamine | Reflux in methylene dichloride | 92% (of the hydrochloride salt) | Melting point 210-212 °C | [6] |

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the intermediates of Donepezil.

Caption: Overall synthetic pathways to Donepezil highlighting key intermediates.

Caption: Comparative synthetic routes for 5,6-Dimethoxy-1-indanone.

Caption: Comparative synthetic routes for 1-Benzylpiperidine-4-carboxaldehyde.

Conclusion

The synthesis of Donepezil is a well-established process that relies on the efficient preparation of its key intermediates. This technical guide has summarized various synthetic methodologies for 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde, providing detailed experimental protocols and quantitative data where available in the public literature. The presented information, including comparative data tables and synthetic pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. The choice of a particular synthetic route will ultimately depend on factors such as scale, cost, and available resources. The methods outlined here represent some of the most practical and high-yielding approaches reported to date.

References

- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 5. CN102079720A - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 6. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

Spectroscopic Blueprint of a Key Intermediate: An In-depth Technical Guide to Donepezil Benzyl Chloride

For Immediate Release

This technical guide provides a comprehensive spectroscopic and procedural analysis of Donepezil Benzyl Chloride, a pivotal intermediate in the synthesis of Donepezil, a cornerstone therapeutic for Alzheimer's disease. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

Donepezil acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission. The synthesis of Donepezil often involves the quaternization of a piperidine nitrogen with a benzyl group, forming this compound. Understanding the spectroscopic properties of this intermediate is crucial for reaction monitoring, quality control, and impurity profiling. This guide presents a predictive analysis of its spectral data, grounded in the known characteristics of Donepezil and related N-benzyl piperidine compounds, alongside detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to its nature as a reactive intermediate, publicly available, experimentally derived spectra for this compound are scarce. The following tables summarize the predicted quantitative data based on the structure of Donepezil and the spectroscopic principles of N-benzylation.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.5-7.3 | m | 5H | Ar-H (benzyl) | Deshielded due to proximity to the quaternary nitrogen. |

| ~7.28 | d | 1H | Ar-H (indanone) | |

| ~6.90 | d | 1H | Ar-H (indanone) | |

| ~4.5 | s | 2H | N-CH₂ -Ph | Significant downfield shift compared to Donepezil due to the positive charge on the nitrogen. |

| ~3.90 | s | 3H | OCH₃ | |

| ~3.85 | s | 3H | OCH₃ | |

| ~3.5-3.0 | m | 5H | Piperidine ring protons | Complex pattern due to conformational effects and coupling. |

| ~2.8-1.8 | m | 6H | Piperidine and methylene bridge protons | Complex pattern. |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~205 | C =O (indanone) | |

| ~155-145 | Ar-C (indanone, O-substituted) | |

| ~135-128 | Ar-C (benzyl) | |

| ~125-105 | Ar-C (indanone) | |

| ~65 | N-CH₂ -Ph | Downfield shift due to quaternization. |

| ~60-50 | Piperidine ring carbons and OCH₃ | |

| ~45-25 | Piperidine and methylene bridge carbons |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (indanone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O stretch (asymmetric) |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

| ~750, ~700 | Strong | Aromatic C-H bend (monosubstituted benzyl) |

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Ion |

| Molecular Formula | C₃₁H₃₆ClNO₃ | |

| Molecular Weight | 506.08 g/mol | |

| Predicted m/z (ESI+) | 470.27 | [M-Cl]⁺ |

| Key Fragment Ion (m/z) | 91.05 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several thousand) to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2]

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in ionization for ESI.

-

Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Acquisition (ESI+) :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest.

-

-

Tandem MS (MS/MS) :

-

Select the parent ion corresponding to [M-Cl]⁺ (predicted at m/z 470.27) for fragmentation.

-

Apply collision-induced dissociation (CID) and acquire the product ion spectrum to aid in structural elucidation.

-

-

Data Processing : Analyze the resulting mass spectra to determine the accurate mass of the parent ion and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the primary mechanism of action of Donepezil.

References

Unraveling the Crystalline Landscape of Donepezil: A Technical Guide to its Polymorphic Forms

An In-depth Examination of the Crystal Structures and Polymorphism of Donepezil Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase.[1][2] The solid-state properties of this active pharmaceutical ingredient (API), particularly its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. These properties significantly influence the drug's stability, solubility, bioavailability, and processability. While the user's query specified "Donepezil Benzyl Chloride," the vast body of scientific literature focuses on the polymorphism of Donepezil Hydrochloride . Benzyl chloride is a key reagent in the synthesis of Donepezil, but it does not form part of the final salt that has been extensively studied for its polymorphic behavior.[3][4][5] This guide, therefore, provides a comprehensive overview of the known polymorphic and hydrated forms of Donepezil Hydrochloride, drawing upon available scientific and patent literature.

Donepezil Hydrochloride is known to exist in several crystalline forms, including multiple anhydrous polymorphs, hydrates, and an amorphous form.[6][7][8][9] The controlled preparation and thorough characterization of these forms are critical for ensuring consistent product quality and therapeutic efficacy. This document aims to provide a detailed technical resource on the crystal structure and polymorphism of Donepezil Hydrochloride, presenting key data in a structured format, outlining experimental protocols, and visualizing relevant processes.

Polymorphic Forms of Donepezil Hydrochloride

Several polymorphic and hydrated forms of Donepezil Hydrochloride have been identified and characterized. The most commonly cited forms are designated as Form I, II, III, IV, and V, in addition to other hydrated and amorphous states.[7] Form III is reported to be the most thermodynamically stable polymorph.[7]

Data Summary of Key Polymorphic Forms

The following tables summarize the key characterization data for the most well-documented polymorphic forms of Donepezil Hydrochloride.

Table 1: X-Ray Powder Diffraction (XRPD) Data for Donepezil Hydrochloride Polymorphs

| Form | Characteristic Peaks (2θ) | Reference |

| Form I | Not explicitly detailed in the provided search results. Identified as a monohydrate.[7] | [7][10] |

| Form II | Not explicitly detailed in the provided search results. | [6][7] |

| Form III | 15.2, 18.7, 20.6, 22.3, 23.5, 24.0, 24.6, 27.0, 29.0, 30.5 | [11] |

| Form IV | Not explicitly detailed in the provided search results. Identified as a trihydrate.[7] | [6][7] |

| Form V | Not explicitly detailed in the provided search results. | [7] |

| Form H1 | 15.2, 18.7, 20.6, 22.3, 23.5, 24.0, 24.6, 27.0, 29.0, 30.5 | [11] |

| Form H2 | 6.6, 6.8, 10.1, 12.8, 13.7, 15.0, 15.6, 16.5, 17.3, 18.4, 19.5, 19.8, 20.0, 21.6, 21.9, 22.3, 23.9, 24.2, 24.7, 25.3, 26.0, 26.9, 28.2 | [11] |

| Sesquihydrate | 5.1, 10.8, 12.8, 13.3, 13.9, 15.0, 16.3, 17.1, 17.7, 19.5, 20.1, 21.4, 23.2, 24.1, 26.6, 27.3, 28.2, 29.7, 31.9, 35.3 | [11] |

Table 2: Thermal Analysis Data for Donepezil Hydrochloride Polymorphs

| Form | Melting Point (°C) | Melting Enthalpy (J/g) | Reference |

| Form II | 223.49 | 105.09 | [7] |

| Form III | 229.09 | 125.78 | [7] |

| Form V | 227.62 | 113.85 | [7] |

Experimental Protocols

The preparation of specific polymorphic forms of Donepezil Hydrochloride is highly dependent on the choice of solvent, temperature, and crystallization method. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Donepezil Hydrochloride Polymorphs

-

General Synthesis of Donepezil Hydrochloride: A common synthetic route involves the reaction of 5,6-dimethoxy-2-(4-pyridyl)methylene-indan-1-one with a benzyl halide, followed by reduction and salt formation.[3][12] Another method starts with 3,4-dimethoxy-benzaldehyde, which undergoes a series of reactions including condensation, hydrogenation, and cyclization to form an indanone intermediate. This is followed by reaction with an N-benzyl-4-formyl-piperidine intermediate and subsequent hydrogenation and hydrochlorination.[5]

-

Preparation of Polymorph (III):

-

Method A: Dissolve Donepezil hydrochloride in methylene chloride and add n-hexane to the solution.[6]

-

Method B: Dissolve Donepezil in acetone and add hydrochloric acid or hydrogen chloride to the solution.[6]

-

Method C: Crystallize Donepezil hydrochloride from isopropyl alcohol.[13]

-

Method D: Dissolve Donepezil hydrochloride in N,N-dimethylformamide and add tert-butyl methyl ether to the solution.[13]

-

-

Preparation of Polymorph (I) (Monohydrate): Dissolve Donepezil free base in ethanol, followed by the addition of hydrochloric acid or hydrogen chloride, and then diisopropyl ether. The resulting crystals are filtered immediately after separation.[6]

Characterization Methods

-

X-Ray Powder Diffraction (XRPD): XRPD patterns are typically recorded using a diffractometer with Cu Kα radiation. The instrument is operated at a specific voltage and current, and the data is collected over a 2θ range, for example, from 2° to 40°.

-

Infrared (IR) Spectroscopy: IR spectra are often obtained using the KBr pellet method. A small amount of the sample is mixed with potassium bromide and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.[6]

-

Differential Scanning Calorimetry (DSC): Thermal analysis is performed using a DSC instrument. Samples of a few milligrams are heated in aluminum pans at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine melting points and enthalpies of fusion.[7]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) solid-state NMR spectroscopy is a powerful technique for characterizing the polymorphic forms of pharmaceutical solids like Donepezil Hydrochloride.[8][9]

Visualizations

Experimental Workflow for Polymorph Screening

The following diagram illustrates a general workflow for the screening and characterization of Donepezil Hydrochloride polymorphs.

Caption: A generalized workflow for the preparation and characterization of Donepezil Hydrochloride polymorphs.

Acetylcholinesterase Inhibition by Donepezil

The therapeutic effect of Donepezil is based on its inhibition of the acetylcholinesterase enzyme. The following diagram illustrates this mechanism of action.

References

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN102367236A - Synthesizing technology of donepezil hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on synthesis of donepezil [journal11.magtechjournal.com]

- 6. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. [PDF] Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. koreascience.kr [koreascience.kr]

- 10. uspnf.com [uspnf.com]

- 11. US7560560B2 - Crystalline forms of donepezil hydrochloride - Google Patents [patents.google.com]

- 12. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 13. EP1019374B1 - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]

Solubility profile of Donepezil Benzyl Chloride in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of donepezil, a key active pharmaceutical ingredient in the management of Alzheimer's disease. Additionally, for contextual understanding of related chemical entities, the solubility of benzyl chloride is also presented. This document is intended to serve as a resource for researchers and professionals involved in drug development, formulation, and analytical sciences.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Below is a summary of the available solubility data for donepezil and benzyl chloride in various organic solvents. It is important to note that donepezil is commonly used as its hydrochloride salt, which significantly impacts its solubility profile.

Table 1: Solubility of Donepezil and its Hydrochloride Salt in Various Solvents

| Solvent | Donepezil Form | Solubility | Temperature |

| Chloroform | Donepezil Hydrochloride | Freely Soluble | Not Specified |

| Water | Donepezil Hydrochloride | Soluble | Not Specified |

| Glacial Acetic Acid | Donepezil Hydrochloride | Soluble | Not Specified |

| Ethanol | Donepezil Hydrochloride | Slightly Soluble | Not Specified |

| Acetonitrile | Donepezil Hydrochloride | Slightly Soluble | Not Specified |

| Ethyl Acetate | Donepezil Hydrochloride | Practically Insoluble | Not Specified |

| n-Hexane | Donepezil Hydrochloride | Practically Insoluble | Not Specified |

| Ethanol | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Donepezil-d4 (hydrochloride) | ~1 mg/mL | Not Specified |

| Water | Donepezil (free base) | Poorly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Donepezil (free base) | Soluble | Not Specified |

Note: The terms "Freely Soluble," "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. Quantitative data is limited in the publicly available literature.

Table 2: Solubility of Benzyl Chloride in Various Solvents

| Solvent | Solubility | Temperature |

| Alcohol (Ethanol) | Highly Soluble / Miscible | Not Specified |

| Ether (Diethyl Ether) | Highly Soluble / Miscible | Not Specified |

| Chloroform | Miscible | Not Specified |

| Acetone | Freely Soluble | Not Specified |

| Acetic Acid Esters | Freely Soluble | Not Specified |

| Carbon Tetrachloride | Slightly Soluble | Not Specified |

| Water | 0.49 g/L | 20 °C |

| Water | 0.55 g/L | 30 °C |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility[1].

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol:

-

Preparation: Add an excess of the solid drug substance to a clear vial or flask. The exact amount of excess solid does not need to be precisely weighed, but enough should be added to ensure that a solid phase remains at the end of the experiment.

-

Solvent Addition: Add a measured volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or agitator. The system is typically shaken for a predetermined period (e.g., 24 to 72 hours) at a constant temperature to ensure that equilibrium is reached[2]. The presence of undissolved solid should be visually confirmed at the end of the shaking period.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration (using a filter that does not adsorb the solute).

-

Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS)[3].

-

Calibration: A calibration curve is generated using standard solutions of the drug at known concentrations to accurately quantify the solubility.

HPLC-Based Method for Kinetic and Thermodynamic Solubility

HPLC is a versatile and accurate technique for quantifying the concentration of a solute in a solution, making it well-suited for solubility studies[4][5].

Principle: A saturated or nearly saturated solution of the compound is prepared, and after separating the undissolved solid, the concentration of the dissolved compound is determined by HPLC analysis against a calibration curve.

Detailed Protocol for Thermodynamic Solubility:

-

Sample Preparation: Follow steps 1-4 of the Shake-Flask Method.

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

The HPLC method should be developed and validated for the specific drug substance, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

The peak area of the analyte is measured.

-

-

Quantification:

-

Prepare a series of standard solutions of the drug in the same solvent at known concentrations.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

The concentration of the drug in the sample (the solubility) is calculated from the calibration curve.

-

Protocol for Kinetic Solubility:

Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[6].

-

Stock Solution: Prepare a concentrated stock solution of the drug in an organic solvent like DMSO.

-

Dilution: Add a small volume of the stock solution to the desired aqueous or organic solvent.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a short period.

-

Quantification: The concentration of the compound that remains in solution after a specified time is measured, often by HPLC after filtration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

References

Pharmacological Relevance of Impurities in Donepezil Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a centrally active acetylcholinesterase inhibitor. The synthetic process for producing Donepezil hydrochloride is multi-stepped and can result in the formation of various impurities. The presence of these impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the known and potential impurities associated with Donepezil synthesis, their pharmacological relevance, and the analytical methodologies for their control. A critical examination of process-related impurities, degradation products, and their potential to interact with biological targets is presented. Detailed experimental protocols for Donepezil synthesis and the assessment of acetylcholinesterase inhibition are provided to aid researchers in this field.

Introduction to Donepezil and the Importance of Impurity Profiling

Donepezil hydrochloride, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By increasing the levels of acetylcholine in the brain, Donepezil helps to alleviate some of the cognitive symptoms associated with Alzheimer's disease.[1]

The synthesis of Donepezil is a complex process that can generate a range of impurities. These can be broadly categorized as:

-

Process-Related Impurities: Intermediates, by-products, and reagents from the synthetic route.

-

Degradation Products: Formed due to the instability of Donepezil under certain conditions, such as exposure to light, heat, or pH variations.[]

-

Miscellaneous Impurities: Contaminants from excipients, solvents, or the manufacturing environment.[]

Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs). Understanding the pharmacological and toxicological profile of these impurities is not just a regulatory requirement but a critical aspect of drug safety and development.

Known Impurities in Donepezil Synthesis

Several impurities have been identified and characterized in the synthesis of Donepezil. These are often designated by their chemical names or by codes assigned during their discovery. A summary of some key impurities is provided in Table 1.

| Impurity Name/Code | Chemical Name | Type |

| Donepezil EP Impurity D | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | Process-Related |

| Donepezil EP Impurity F | (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one | Process-Related |

| Donepezil N-Oxide | 2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | Degradation/Metabolite |

| Donepezil Open Ring Impurity | 4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic acid | Degradation |

| Donepezil Dimer Impurity | 2-((1-benzylpiperidin-4-yl)methyl)-2-((4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Process-Related |

| 1-benzyl-4(5,6-dimethoxy-2,3-dihydro-1H-2-indenylmethyl) piperidine | 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine | Process-Related |

| 1,1-dibenzyl-4(5,6-dimethoxy-1-oxo-2,3-dihydro-2H-2-indenylmethyl)hexahydropyridinium bromide | 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide | Process-Related |

Pharmacological Relevance of Donepezil Impurities

The pharmacological relevance of impurities in Donepezil is a critical area of study, as their presence can impact the therapeutic efficacy and safety profile of the drug. While comprehensive pharmacological data for every identified impurity is not always available in public literature, their structural similarity to Donepezil and the nature of their formation provide insights into their potential biological activities.

Acetylcholinesterase Inhibition

Given that many process-related impurities are structural analogues of Donepezil, they have the potential to interact with its primary target, acetylcholinesterase.

-

Donepezil N-Oxide: This impurity, which is also a metabolite of Donepezil, has been shown to possess inhibitory activity against cholinesterase in erythrocytes. While it is considered a minor metabolite, its presence as an impurity could contribute to the overall pharmacological effect of the drug product.

-

Other Process-Related Impurities: The pharmacological activity of other impurities, such as the dimer and open-ring impurities, has not been extensively reported. However, their structural features, which may retain parts of the pharmacophore necessary for binding to AChE, warrant investigation. Any impurity with significant AChE inhibitory activity could either contribute to the drug's efficacy or lead to an overestimation of its intended dose, potentially increasing the risk of cholinergic side effects. Conversely, an inactive impurity could reduce the overall potency of the drug substance.

Potential for Toxicity

The toxicological profiles of Donepezil impurities are largely uncharacterized in publicly available literature. However, certain structural alerts can indicate potential for toxicity.

-

Reactive Metabolites: A reactive quinone methide metabolite of Donepezil has been identified, and it is suggested that this species could contribute to cytotoxicity and hepatotoxicity. The formation of such reactive intermediates during synthesis, if not properly controlled, could lead to the presence of toxic impurities in the final product.

-

General Toxicological Concerns: All impurities must be controlled to levels deemed safe by regulatory agencies. The principle of Threshold of Toxicological Concern (TTC) is often applied to uncharacterized impurities to establish safe limits.

Impact on Signaling Pathways

Donepezil is known to affect various signaling pathways beyond its primary action on AChE, including the MAPK and PI3K/Akt pathways, and it interacts with nicotinic acetylcholine receptors. It is plausible that structurally similar impurities could also modulate these or other signaling pathways, leading to unforeseen pharmacological or toxicological effects. Further research is needed to elucidate the interaction of specific Donepezil impurities with these cellular signaling cascades.

Experimental Protocols

Synthesis of Donepezil Hydrochloride

The following is a representative synthetic route for Donepezil hydrochloride. The process involves several key steps that can be potential sources of impurities if not carefully controlled.

Workflow for Donepezil Synthesis

Caption: A simplified workflow for the synthesis of Donepezil Hydrochloride.

Methodology:

-

Condensation: 5,6-Dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. This reaction yields (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one (Donepezil EP Impurity F).

-

Reduction: The condensation product is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate) under a hydrogen atmosphere. This step reduces the double bond to yield Donepezil base.

-

Salt Formation: The Donepezil base is dissolved in an organic solvent, and a solution of hydrochloric acid (HCl) in a solvent like isopropanol or ethanol is added to precipitate Donepezil hydrochloride.

-

Purification: The final product is purified by recrystallization to remove any remaining impurities.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase.

Workflow for Acetylcholinesterase Activity Assay

Caption: Workflow of the Ellman's method for AChE activity measurement.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Prepare a solution of acetylcholinesterase in the buffer.

-

Prepare a solution of acetylthiocholine iodide (ATChI) in the buffer.

-

Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.

-

Prepare solutions of the test compounds (Donepezil impurities) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE solution, and the test compound solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATChI and DTNB solutions to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Analytical Control of Impurities

The control of impurities in Donepezil is achieved through a combination of well-designed synthetic processes and robust analytical methods.

-

Process Control: Optimizing reaction conditions (temperature, pressure, reaction time, stoichiometry of reagents) can minimize the formation of by-products.

-

Purification: Effective purification techniques, such as crystallization and chromatography, are essential to remove impurities from the final product.

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the detection and quantification of Donepezil and its impurities.[] These methods typically employ a reversed-phase column and a UV detector.

Conclusion and Future Perspectives

The pharmacological relevance of impurities in Donepezil synthesis is a multifaceted issue that encompasses potential impacts on efficacy and safety. While the primary goal is to minimize impurities to the lowest possible levels, a thorough understanding of their potential biological activities is crucial for risk assessment. The available data on the pharmacological profiles of specific Donepezil impurities is limited, highlighting a need for further research in this area. Future studies should focus on:

-

The synthesis and isolation of pure reference standards for all known Donepezil impurities.

-

In vitro and in vivo pharmacological and toxicological profiling of these impurities.

-

Investigation of the potential for these impurities to interact with other biological targets and signaling pathways.

A deeper understanding of the pharmacological relevance of Done.pezil impurities will enable the development of more robust and safer manufacturing processes for this important therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a potent and selective acetylcholinesterase (AChE) inhibitor. Its clinical success has spurred extensive research into its structural analogs and related compounds to develop novel therapeutics with improved efficacy, better side-effect profiles, and multi-target activities. This technical guide provides a comprehensive overview of the structural analogs of donepezil, with a special focus on Donepezil Benzyl Chloride, a key related compound. We delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds. Detailed experimental protocols for their synthesis and bio-evaluation are provided, alongside a quantitative comparison of their biological activities. Furthermore, this guide illustrates the key signaling pathways associated with the mechanism of action of donepezil and its derivatives through detailed diagrams.

Introduction to Donepezil

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.[3] The chemical structure of donepezil, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine, features a dimethoxyindanone moiety linked to an N-benzylpiperidine group via a methylene bridge.[4] This unique structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[5]

This compound: A Closer Look

This compound is a quaternary ammonium salt of donepezil, chemically identified as 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride.[6] It is often considered an impurity or a by-product in the synthesis of donepezil hydrochloride, particularly in synthetic routes that utilize benzyl chloride.[7][]

Structural Analogs of Donepezil: Synthesis and Structure-Activity Relationship (SAR)

The quest for improved Alzheimer's disease therapeutics has led to the synthesis and evaluation of a vast number of donepezil analogs. These modifications can be broadly categorized into three main areas: the N-benzylpiperidine moiety, the indanone core, and the linker connecting these two pharmacophores.

Modifications of the N-Benzylpiperidine Moiety

The N-benzylpiperidine portion of donepezil plays a critical role in its interaction with the catalytic active site of AChE. Researchers have explored various substitutions on the benzyl ring and replacements of the piperidine ring to understand and optimize this interaction. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can significantly influence the inhibitory potency.[10] Some studies have also investigated the replacement of the piperidine ring with other heterocyclic systems.[11]

Modifications of the Indanone Moiety

The dimethoxyindanone moiety of donepezil is known to interact with the peripheral anionic site of AChE. Modifications in this part of the molecule have been aimed at enhancing this interaction or introducing additional biological activities. This has included the replacement of the indanone ring with other bicyclic or heterocyclic systems, such as pyridine, and the introduction of different substituents on the aromatic ring.[11]

Hybrid Molecules and Multi-Target-Directed Ligands

A significant trend in the development of donepezil analogs is the creation of hybrid molecules that combine the pharmacophore of donepezil with other biologically active moieties. This strategy aims to develop multi-target-directed ligands (MTDLs) that can address the multifaceted nature of Alzheimer's disease. For example, hybrids of donepezil with compounds having antioxidant or anti-amyloid aggregation properties have been synthesized and evaluated.[12]

Quantitative Data on Donepezil and its Analogs

The following tables summarize the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of donepezil and a selection of its structural analogs, presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity).

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil and Selected Analogs

| Compound | Modification | AChE IC50 (nM) | Reference |

| Donepezil | - | 11.6 (hAChE) | |

| Analog 1 | Replacement of benzyl with 2-chlorobenzyl | 0.89 (µM) | [10] |

| Analog 2 | Replacement of indanone with coumarin | 0.11 (nM) | [10] |

| Analog 3 | Isothiochromanone derivative | 2.7 (nM) | [10] |

hAChE: human Acetylcholinesterase

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Donepezil and Selected Analogs

| Compound | Modification | BChE IC50 (nM) | Reference |

| Donepezil | - | 8.12 (bAChE) | |

| Analog 1 | Replacement of benzyl with 2-chlorobenzyl | >100 (µM) | [10] |

| Analog 2 | Replacement of indanone with coumarin | - | [10] |

| Analog 3 | Isothiochromanone derivative | - | [10] |

bAChE: horse serum Butyrylcholinesterase

Experimental Protocols

General Synthesis of Donepezil Analogs

A common synthetic route to donepezil and its analogs involves the Knoevenagel condensation of a substituted indanone with an N-substituted piperidine-4-carboxaldehyde, followed by the reduction of the resulting exocyclic double bond.[10]

Step 1: Knoevenagel Condensation

-

To a solution of the appropriate 5,6-dimethoxy-1-indanone derivative in a suitable solvent (e.g., toluene), add the corresponding N-benzylpiperidine-4-carboxaldehyde derivative.

-

Add a catalytic amount of a base (e.g., piperidine and glacial acetic acid).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Double Bond

-

Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium borohydride (NaBH4), in portions at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE is typically determined using the spectrophotometric method developed by Ellman.[12]

-

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of donepezil and its analogs is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This enhancement of cholinergic signaling is believed to be responsible for the observed improvements in cognitive function.[3]

Caption: Mechanism of Action of Donepezil at the Cholinergic Synapse.

Beyond its primary role as an AChE inhibitor, research suggests that some donepezil analogs may possess multi-target activities, potentially interacting with other pathways implicated in the pathology of Alzheimer's disease.

Caption: Multi-Target Approach of Donepezil Analogs.

Conclusion

The development of structural analogs of donepezil represents a vibrant and promising area of research in the fight against Alzheimer's disease. While this compound serves as an important reference compound, primarily in the context of synthesis and quality control, the broader family of donepezil derivatives offers a rich landscape for the discovery of novel therapeutics. By systematically modifying the core structure of donepezil, researchers are paving the way for the development of next-generation drugs with enhanced efficacy and a multi-faceted approach to treating this devastating neurodegenerative disorder. This guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.

References

- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102367236A - Synthesizing technology of donepezil hydrochloride - Google Patents [patents.google.com]

- 7. Donepezil benzyl bromide (donepezil impurity) | 844694-85-5 | ID22593 [biosynth.com]

- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 10. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Navigating the Synthesis of Donepezil: A Thermochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols for Donepezil Synthesis

The synthesis of Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, involves several key steps. The N-benzylation of the piperidine ring is a critical transformation. Below are summaries of experimental conditions reported in the literature for this and related steps.

| Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-[(5,6-dimethoxy-1-indanon)-2-yl]methyl piperidine, Benzyl bromide | Methylene dichloride, Triethylamine | Reflux | 4 hrs | 92 | --INVALID-LINK-- |

| 5,6-dimethoxy-2-(pyridin-4-yl)methylene indan-1-one, Benzyl bromide | Not specified | Not specified | Not specified | Not specified | --INVALID-LINK-- |

| 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, Benzyl bromide | Not specified | Not specified | Not specified | Not specified | --INVALID-LINK-- |

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Donepezil, highlighting the key N-benzylation step.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[1][2][3] Donepezil interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme.[4][5]

The N-benzylpiperidine moiety of Donepezil is crucial for its interaction with the active site of acetylcholinesterase.[6] The benzyl group of Donepezil interacts with key amino acid residues such as Trp86 and His447 in the catalytic site, primarily through π-π stacking interactions.[4] The indanone portion of the molecule binds to the peripheral anionic site, interacting with residues like Trp286 and Tyr341.[4]

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Donepezil Benzyl Chloride: Chemical Identity, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor. The synthesis of this complex molecule involves several key intermediates and potential impurities that are critical to understand and control for pharmaceutical development. This technical guide focuses on a specific, late-stage intermediate and impurity, Donepezil Benzyl Chloride. This document provides a comprehensive overview of its chemical identifiers, a detailed synthesis protocol derived from established methodologies, and a discussion of its analytical characterization.

Chemical Identifiers for this compound

A clear and unambiguous identification of chemical entities is paramount in research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 937362-16-8 | [1] |

| IUPAC Name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1,1-bis(phenylmethyl) Piperidinium Chloride | N/A |

| Molecular Formula | C31H36ClNO3 | [1] |

| Molecular Weight | 506.08 g/mol | [1] |

| Synonyms | Donepezil Quaternary Salt | N/A |

Synthesis of this compound

This compound is typically formed as a quaternary ammonium salt during the N-benzylation step in the synthesis of Donepezil, or it can be considered a related impurity. The following experimental protocol is a synthesized methodology based on descriptions found in the patent literature for the synthesis of Donepezil, where the benzylation of the piperidine nitrogen is a key transformation.

Experimental Protocol: Synthesis of Donepezil via N-Benzylation

This protocol describes the synthesis of Donepezil from its desbenzyl precursor, a process in which this compound is an analogous quaternary ammonium salt.

Materials:

-

4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine

-

Benzyl chloride (or Benzyl bromide)

-

Triethylamine

-

Dichloromethane (or other suitable organic solvent)

-

Methanol

-

Methanolic HCl

Procedure:

-

Dissolution: Dissolve 10 g (0.0346 mol) of 4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine in 100 ml of dichloromethane.

-

Addition of Reagents: To the solution, add 6.5 g of benzyl bromide and 13 g of triethylamine[2]. Note: Benzyl chloride can be used as an alternative to benzyl bromide.

-

Reaction: Reflux the reaction mixture for four hours[2]. The reaction progress can be monitored by an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, filter the reaction mixture and concentrate the filtrate to yield the free base of Donepezil[2].

-

Salt Formation: Redissolve the crude product in 100 ml of methanol, followed by the addition of 10 ml of 10% methanolic-HCl[2].

-